molecular formula C12H14N4O8 B174572 (2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanal CAS No. 174844-42-9

(2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanal

Cat. No.: B174572
CAS No.: 174844-42-9
M. Wt: 342.26 g/mol
InChI Key: GVEBOQDOPLERMC-NJOIIQIHSA-N
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Description

The compound “(2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanal” is a complex organic molecule. It contains a hexanal group (a six-carbon aldehyde) which is substituted with four hydroxy groups (making it a polyol), and an amino group that is further substituted with a 7-nitrobenzoxadiazole group .


Molecular Structure Analysis

The molecule has several stereocenters, indicating that it can exist in multiple stereoisomeric forms. The specified (2R,3R,4S,5R) configuration describes the spatial arrangement of the four hydroxy groups around the hexanal backbone .


Physical and Chemical Properties Analysis

The compound’s physical and chemical properties can be inferred from its structure. It is likely to be solid at room temperature, given the presence of multiple polar hydroxy groups. These groups may also confer solubility in polar solvents like water .

Scientific Research Applications

1. Antitumor Applications

The compound has been studied as a potent inhibitor of GSTP1-1, a glutathione S-transferase that inhibits apoptosis by binding to JNK1 and TRAF2. This inhibition could be significant for antitumor applications, especially in the context of A375 melanoma cells (Di Paolo et al., 2019).

2. Energetic Materials Synthesis

In the field of chemical engineering, there's research exploring the synthesis of energetic materials using derivatives of this compound. These materials show potential in applications requiring high heat of detonation, comparable to known explosives like RDX (Cao et al., 2020).

3. Synthesis of Derivatives

The compound is involved in the synthesis of various derivatives like nitro-, nitroso-, and azo-1,2,5-oxadiazoles. These derivatives have potential in various chemical applications, including the development of new chemical entities (Batog et al., 2005).

4. Creation of Novel Bioactive Compounds

This chemical is used in the synthesis of novel bioactive compounds. These compounds have shown significant potential in antitumor activity and could be important for future cancer treatments (Maftei et al., 2013).

Mechanism of Action

The mechanism of action of this compound is not specified in the available data. The 7-nitrobenzoxadiazole group is a common motif in fluorescent probes, suggesting potential uses in biological imaging or sensing .

Future Directions

The compound’s potential as a fluorescent probe could be explored further, particularly for applications in biological imaging or sensing . Its reactivity and properties could also be studied in more detail to understand its potential uses in other areas of chemistry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanal involves the conversion of a starting material into an intermediate, which is then converted into the final product through a series of chemical reactions.", "Starting Materials": [ "L-arabinose", "7-nitrobenzo[c][1,2,5]oxadiazol-4-amine", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Ethanol", "Acetic acid", "Sodium borohydride", "Sodium periodate", "Sodium metaperiodate", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "L-arabinose is converted to L-arabinose-5-phosphate using sodium hydroxide and hydrochloric acid.", "L-arabinose-5-phosphate is oxidized to 2-keto-3-deoxy-L-arabinonic acid using sodium periodate.", "2-keto-3-deoxy-L-arabinonic acid is reduced to 2,3-dideoxy-L-threo-hexonic acid using sodium borohydride.", "2,3-dideoxy-L-threo-hexonic acid is converted to 2,3-dideoxy-L-erythro-hexonic acid using sodium metaperiodate.", "2,3-dideoxy-L-erythro-hexonic acid is esterified with methanol to form methyl 2,3-dideoxy-L-erythro-hexonate.", "Methyl 2,3-dideoxy-L-erythro-hexonate is treated with sodium hydroxide to form 2,3-dideoxy-L-erythro-hexonic acid methyl ester.", "2,3-dideoxy-L-erythro-hexonic acid methyl ester is converted to 2,3-dideoxy-L-erythro-hexonic acid using hydrochloric acid.", "2,3-dideoxy-L-erythro-hexonic acid is converted to 2,3-dideoxy-L-erythro-hexonic acid-4-phosphate using sodium bicarbonate.", "2,3-dideoxy-L-erythro-hexonic acid-4-phosphate is converted to 2,3-dideoxy-L-erythro-hexonic acid-4-phosphate-7-nitrobenzo[c][1,2,5]oxadiazol-4-ylamide using 7-nitrobenzo[c][1,2,5]oxadiazol-4-amine.", "2,3-dideoxy-L-erythro-hexonic acid-4-phosphate-7-nitrobenzo[c][1,2,5]oxadiazol-4-ylamide is deprotected using sodium hydroxide to form (2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanal." ] }

CAS No.

174844-42-9

Molecular Formula

C12H14N4O8

Molecular Weight

342.26 g/mol

IUPAC Name

(2R,3R,4R,5S,6R)-6-(hydroxymethyl)-3-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]oxane-2,4,5-triol

InChI

InChI=1S/C12H14N4O8/c17-3-6-10(18)11(19)9(12(20)23-6)13-4-1-2-5(16(21)22)8-7(4)14-24-15-8/h1-2,6,9-13,17-20H,3H2/t6-,9-,10-,11-,12-/m1/s1

InChI Key

GVEBOQDOPLERMC-NJOIIQIHSA-N

Isomeric SMILES

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])N[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3O)CO)O)O

SMILES

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NC(C=O)C(C(C(CO)O)O)O

Canonical SMILES

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NC3C(C(C(OC3O)CO)O)O

174844-42-9

Pictograms

Irritant

Synonyms

2-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxy-D-glucose
2-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxyglucose
2-deoxy-2-((7-nitro-2,1,3-benzoxadiazol-4-yl)amino)-D-glucose
2-NBDG

Origin of Product

United States

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